molecular formula C9H9Cl3O B1404480 1,3-Dimethyl-2-(trichloromethoxy)benzene CAS No. 1404193-73-2

1,3-Dimethyl-2-(trichloromethoxy)benzene

Cat. No.: B1404480
CAS No.: 1404193-73-2
M. Wt: 239.5 g/mol
InChI Key: PYRIWWTZZITNJD-UHFFFAOYSA-N
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Description

It is widely used in agriculture to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat.

Preparation Methods

The synthesis of 1,3-Dimethyl-2-(trichloromethoxy)benzene involves several steps. One common method includes the reaction of 1,3-dimethylbenzene with trichloromethyl chloroformate under specific conditions to introduce the trichloromethoxy group. Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

1,3-Dimethyl-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethoxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethoxy group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1,3-Dimethyl-2-(trichloromethoxy)benzene is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trichloromethoxy group into other compounds.

    Biology: Research studies utilize this compound to investigate its effects on plant physiology and weed control mechanisms.

    Medicine: Although primarily an herbicide, its structural analogs are studied for potential pharmaceutical applications.

    Industry: It is widely used in agriculture to control weeds, ensuring higher crop yields and reducing the need for manual weeding

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(trichloromethoxy)benzene involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts protein synthesis, leading to the death of susceptible plants.

Comparison with Similar Compounds

1,3-Dimethyl-2-(trichloromethoxy)benzene is unique due to its specific trichloromethoxy group, which imparts distinct chemical properties. Similar compounds include:

    1,3-Dimethyl-2-imidazolidinone: A solvent with strong polar properties used in various chemical reactions.

    1,3-Dimethylbenzene (m-Xylene): A precursor in the synthesis of other chemicals and used as a solvent.

    Sulfonylurea herbicides: A class of herbicides with similar mechanisms of action but different chemical structures.

This compound’s unique structure and properties make it a valuable tool in both agricultural and scientific research.

Properties

IUPAC Name

1,3-dimethyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIWWTZZITNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259951
Record name Benzene, 1,3-dimethyl-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-73-2
Record name Benzene, 1,3-dimethyl-2-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-dimethyl-2-(trichloromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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